molecular formula C6H7ClN2O4S B2397353 Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate CAS No. 2228869-05-2

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate

Cat. No.: B2397353
CAS No.: 2228869-05-2
M. Wt: 238.64
InChI Key: QFOIBEHWMRVIQM-UHFFFAOYSA-N
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Description

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is a pyrazole-based compound featuring a chlorosulfonyl group at position 4 and a methyl ester at position 3. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The chlorosulfonyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methyl ester contributes to stability and solubility. Structural characterization of such compounds typically employs crystallographic tools like SHELX and Mercury (), ensuring accurate determination of bond angles and intermolecular interactions .

Properties

IUPAC Name

methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c1-9-3-4(14(7,11)12)5(8-9)6(10)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIBEHWMRVIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate typically involves the reaction of 4-chlorosulfonyl-1-methylpyrazole with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of sulfonamide or sulfonate esters.

    Reduction Reactions: Formation of sulfonamide derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

Scientific Research Applications

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as an irreversible inhibitor .

Comparison with Similar Compounds

The following analysis compares Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate with structurally related pyrazole and sulfonate derivatives, emphasizing substituent effects, reactivity, and applications.

Substituent Effects on Reactivity and Stability
Compound Name Key Substituents Reactivity/Stability Insights
This compound 4-ClSO₂, 3-CO₂Me, 1-Me Chlorosulfonyl acts as a leaving group; methyl ester stabilizes the carboxylate via electron-withdrawing effects. High reactivity toward nucleophiles (e.g., amines, alcohols).
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () 3-CF₃, 4-CHO, 5-SC₆H₄Cl Trifluoromethyl enhances lipophilicity; sulfanyl group (vs. sulfonyl) reduces electrophilicity. Carbaldehyde enables condensation reactions.
Methyl 6-O-benzenesulphonyl-α-D-glucopyranoside () Glucose core with 6-O-Bs Sulfonate ester on a sugar backbone; less aromatic stabilization than pyrazoles. Reactivity driven by sulfonate leaving group.
Petroselinic Acid Methyl Ester () Aliphatic methyl ester Ester in aliphatic chain hydrolyzes more readily under basic conditions compared to aromatic esters.



Key Observations :

  • Chlorosulfonyl vs. Sulfanyl Groups : The chlorosulfonyl group in the target compound is more electrophilic than the sulfanyl group in , enabling faster nucleophilic substitution.
  • Ester Stability : Aromatic methyl esters (e.g., pyrazole-based) exhibit greater hydrolytic stability than aliphatic esters () due to resonance stabilization .
  • Trifluoromethyl vs. Methyl : Trifluoromethyl substituents () increase metabolic stability and lipophilicity, making such compounds favorable in drug design .
Structural and Crystallographic Insights

Crystallographic analysis (e.g., via SHELX or Mercury) reveals that pyrazole derivatives with bulky substituents (e.g., trifluoromethyl, chlorophenyl) exhibit distinct packing patterns and intermolecular interactions. For example:

  • The sulfonyl group in the target compound likely participates in hydrogen bonding or halogen interactions, influencing crystal packing (analogous to sulfonate esters in ) .
  • The planar pyrazole ring facilitates π-π stacking, whereas glucopyranoside derivatives () adopt chair conformations, limiting aromatic interactions .

Biological Activity

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate (CAS No. 1017784-04-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C6H7ClN2O2
  • Molecular Weight : 174.59 g/mol
  • CAS Number : 1017784-04-1

This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Its structure allows it to act as a potential inhibitor of certain kinases, which are critical in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that pyrazole derivatives, including this compound, can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The efficacy of these compounds is often measured using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%.

Compound Cell Line IC50 (µM)
This compoundHeLa<15
This compoundMCF-7<20

These findings suggest that the compound may disrupt critical pathways involved in tumor growth and survival.

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, studies focusing on HIV have shown that pyrazole-based compounds can inhibit HIV replication without targeting the common viral enzymes, suggesting a unique mechanism of action that may help in overcoming drug resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity against specific targets.

Key Findings in SAR Studies:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorosulfonyl) enhances the inhibitory activity against kinases.
  • Hydrophobic Interactions : The methyl group at the 1-position improves binding affinity within hydrophobic pockets of target proteins.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them potential candidates for further development into therapeutic agents.

Case Study 2: Antiviral Screening

In another investigation focusing on HIV inhibitors, this compound was screened alongside other pyrazoles. The results showed promising antiviral activity with minimal cytotoxicity to host cells, highlighting its potential as a lead compound in antiviral drug development.

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